Methyl 3-(5-methoxypyridin-3-yl)prop-2-enoate
Description
Methyl 3-(5-methoxypyridin-3-yl)prop-2-enoate is an α,β-unsaturated ester featuring a pyridine ring substituted with a methoxy group at position 5 and an acrylate moiety at position 2. Its structure is characterized by a conjugated double bond between the carbonyl group and the pyridine ring, which enhances its reactivity in cycloadditions and Michael addition reactions. The compound is commercially available through multiple suppliers, indicating its utility in pharmaceutical and materials science research . The (E)-isomer is explicitly identified in synonyms, suggesting stereochemical relevance in its applications .
Properties
IUPAC Name |
methyl 3-(5-methoxypyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-9-5-8(6-11-7-9)3-4-10(12)14-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAKFCLGWVROJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C=CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-methoxypyridin-3-yl)acrylate typically involves the reaction of 5-methoxypyridine-3-carbaldehyde with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the acrylate ester.
Industrial Production Methods: While specific industrial production methods for Methyl 3-(5-methoxypyridin-3-yl)acrylate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(5-methoxypyridin-3-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The acrylate ester can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 3-(5-hydroxypyridin-3-yl)acrylate or 3-(5-formylpyridin-3-yl)acrylate.
Reduction: Formation of 3-(5-methoxypyridin-3-yl)propanol.
Substitution: Formation of 3-(5-substituted-pyridin-3-yl)acrylate derivatives.
Scientific Research Applications
Methyl 3-(5-methoxypyridin-3-yl)acrylate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme interactions and as a potential ligand for receptor binding studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 3-(5-methoxypyridin-3-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the acrylate ester moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences between Methyl 3-(5-methoxypyridin-3-yl)prop-2-enoate and analogous pyridine derivatives:
Key Observations :
- Electronic Effects : The methoxy group in the target compound is electron-donating, enhancing the electron density of the pyridine ring, whereas bromo (in ) and fluoro (in ) substituents are electron-withdrawing, altering reactivity in nucleophilic substitutions .
- Conjugation : The α,β-unsaturated ester in the target compound enables conjugation with the pyridine ring, facilitating applications in photochemistry and as a Michael acceptor. Saturated analogs (e.g., ) lack this reactivity .
- Stereochemistry : The (E)-isomer of the target compound contrasts with the (Z)-isomer in , which may influence steric interactions in coordination chemistry or drug binding .
Physicochemical Properties
- Solubility : The methoxy group in the target compound improves solubility in polar solvents compared to halogenated analogs (e.g., ), which may exhibit lower polarity.
- Reactivity : The unsaturated ester in the target compound is more reactive toward nucleophiles than saturated derivatives (e.g., ). The propargyl alcohol in offers alkyne-specific reactivity (e.g., click chemistry) absent in the target compound .
Biological Activity
Methyl 3-(5-methoxypyridin-3-yl)prop-2-enoate is an organic compound notable for its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a methoxy-substituted pyridine ring linked to a prop-2-enoate moiety. Its molecular formula is , with a molecular weight of approximately 221.24 g/mol. The compound exhibits an E configuration due to the arrangement of substituents around the double bond, which significantly influences its chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves a one-pot reaction combining methyl diethylphosphonoacetate with 5-methoxypyridine-3-carboxaldehyde in the presence of sodium hydride in tetrahydrofuran, yielding moderate yields of around 14%.
This compound interacts with various biological targets, including enzymes and receptors, modulating their activity. The specific molecular targets and pathways are context-dependent, but the compound has shown promise in influencing several biochemical processes .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anti-inflammatory Effects : It has been observed to modulate inflammatory pathways, providing insights into its potential use in treating inflammatory diseases.
- Cytotoxicity : The compound has shown cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
Comparative Analysis with Related Compounds
Comparative studies with structurally similar compounds provide insights into the unique properties of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 3-(2-amino-4-methoxypyridin-3-yl)prop-2-enoate | Contains an amino group instead of a methoxy group | Potentially enhanced solubility and reactivity |
| Methyl 4-(5-methoxypyridin-3-yl)butanoate | Different carbon chain length | May exhibit different biological activities |
| Methyl (E)-3-(6-methoxypyridin-2-yl)acrylate | Substituted at another position on the pyridine ring | Variations in reactivity due to different substituents |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
